molecular formula C13H12O2S B11876518 2-(Ethylsulfanyl)-3-methylnaphthalene-1,4-dione CAS No. 2593-56-8

2-(Ethylsulfanyl)-3-methylnaphthalene-1,4-dione

Cat. No.: B11876518
CAS No.: 2593-56-8
M. Wt: 232.30 g/mol
InChI Key: AAPLOQZFUUYECE-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-3-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of an ethylsulfanyl group and a methyl group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-3-methylnaphthalene-1,4-dione typically involves the introduction of the ethylsulfanyl group and the methyl group onto the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the ethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by subsequent functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new therapeutic agents due to its biological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-3-methylnaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the ethylsulfanyl group may interact with specific enzymes or proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,4-naphthoquinone: Lacks the ethylsulfanyl group but shares the naphthoquinone core.

    2-(Methylthio)-3-methylnaphthalene-1,4-dione: Similar structure with a methylthio group instead of an ethylsulfanyl group.

    1,4-Naphthoquinone: The parent compound without any substituents.

Uniqueness

2-(Ethylsulfanyl)-3-methylnaphthalene-1,4-dione is unique due to the presence of both the ethylsulfanyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited for various applications in research and industry.

Properties

CAS No.

2593-56-8

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

2-ethylsulfanyl-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C13H12O2S/c1-3-16-13-8(2)11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,3H2,1-2H3

InChI Key

AAPLOQZFUUYECE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=O)C2=CC=CC=C2C1=O)C

Origin of Product

United States

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